![molecular formula C16H10N2O B610665 Benzo[a]phenazin-5-ol CAS No. 2089-82-9](/img/structure/B610665.png)

Benzo[a]phenazin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[a]phenazin-5-ol is a part of the phenazine systems, which are an important class of aza-polycyclic compounds . These compounds are easily found in nature and isolated as secondary metabolites primarily from Pseudomonas, Streptomyces, and a few other genera from soil or marine habitats . Moreover, various synthetic phenazine analogs are known for their pharmaceutical activities .

Synthesis Analysis

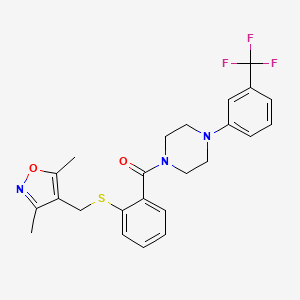

The synthesis of benzo[a]phenazin-5-ol derivatives is typically done from lawsone and benzene-1,2-diamines . These derivatives have applications for the construction of a variety of five and six-membered fused heterocycles such as pyranophenazines, spiropyranophenazines, pyridophenazines, furophenazines, benzochromenophenazines, and oxazinophenazines .Chemical Reactions Analysis

Benzo[a]phenazin-5-ol derivatives undergo a variety of chemical reactions. For instance, they can be used in the construction of a variety of five and six-membered fused heterocycles .Wissenschaftliche Forschungsanwendungen

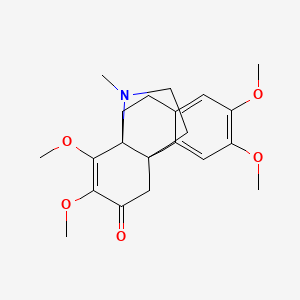

Synthesis and Bioassay Activity : Benzo[a]phenazin-5-ol has been used in the synthesis of tetrahydro-1H-benzo[a]chromeno[2,3-c]phenazin-1-ones, showing promise in antioxidant and anticancer activities (Reddy, Valasani, Lim, & Jeong, 2015).

Lawsone-based Synthesis : A review article highlighted the synthetic approaches for benzo[a]phenazin-5-ol derivatives from lawsone and benzene-1,2-diamines, emphasizing their biological properties in various fields (Olyaei & Sadeghpour, 2022).

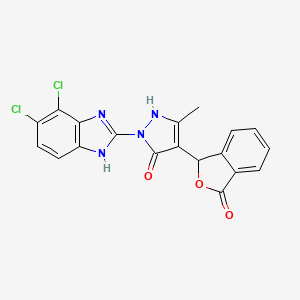

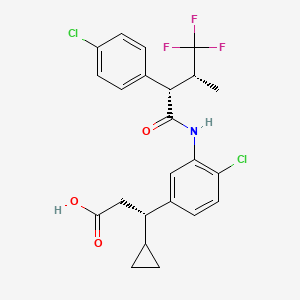

Asymmetric Synthesis of Derivatives : Benzo[a]phenazin-5-ol derivatives have been synthesized enantioselectively, showing potential as powerful anti-cancer agents (Tukhvatshin, Kucherenko, Nelyubina, & Zlotin, 2019).

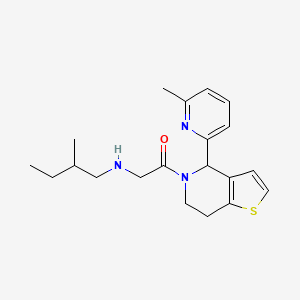

Synthesis of Pyrano-phenazine Derivatives : Research has developed an efficient procedure for synthesizing pyrano-phenazine derivatives using benzo[a]phenacin-5-ols, with applications in biological and pharmacological fields (Shaabani, Ghadari, & Arabieh, 2014).

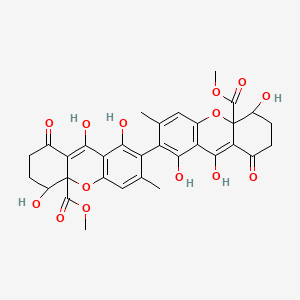

Antiproliferative Activity : Novel benzo[a]pyrano-[2,3-c]phenazine derivatives synthesized using benzo[a]phenazin-5-ol showed significant antiproliferative activity against various cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

DNA Intercalation and Anticancer Activity : Benzo[a]phenazine-5-sulfonic acid derivatives have been studied for their DNA intercalation properties, showing significant in vitro activity against tumor cell lines (Moorthy, Karthikeyan, & Trivedi, 2009).

Photodynamic Therapy Agents : Benzo[a]phenoselenazinium dyes, related to benzo[a]phenazine, have been investigated for their photodynamic therapeutic potential, particularly in cancer treatment (Yue, Xu, Liu, Song, & Foley, 2021).

Spectroscopic Study of Interactions with Serum Albumins : The interaction of benzo[a]phenazine with serum albumins, particularly in the context of its antitumor properties, was investigated using spectroscopic techniques (Sivakumar, Naveenraj, & Anandan, 2011).

Eigenschaften

IUPAC Name |

benzo[a]phenazin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c19-15-9-14-16(11-6-2-1-5-10(11)15)18-13-8-4-3-7-12(13)17-14/h1-9,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDRAAGHRCRKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4N=C23)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]phenazin-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)